molecular formula C12H15F2NO B2451489 1-(2,2-Difluoroethyl)-3-phenylmethoxyazetidine CAS No. 2322043-49-0

1-(2,2-Difluoroethyl)-3-phenylmethoxyazetidine

Cat. No. B2451489
CAS RN: 2322043-49-0
M. Wt: 227.255
InChI Key: PVFCZTSDOIJJJR-UHFFFAOYSA-N
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Description

The compound “1-(2,2-Difluoroethyl)-3-phenylmethoxyazetidine” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, attached to a phenyl group through a methoxy linker and a 2,2-difluoroethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine ring, a common structural motif in many biologically active compounds . The 2,2-difluoroethyl group would introduce elements of steric hindrance and electronic effects due to the presence of the highly electronegative fluorine atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the azetidine ring and the fluorine atoms. Azetidines are known to participate in various chemical reactions, often serving as intermediates in the synthesis of more complex structures . The fluorine atoms could potentially influence the compound’s reactivity due to their high electronegativity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could potentially influence its polarity, boiling point, and other physical properties .

Future Directions

The study of azetidine derivatives and fluorinated compounds is a vibrant field of research, with potential applications in medicinal chemistry and drug discovery . This compound, with its combination of an azetidine ring and fluorine atoms, could potentially be of interest in these areas.

properties

IUPAC Name

1-(2,2-difluoroethyl)-3-phenylmethoxyazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO/c13-12(14)8-15-6-11(7-15)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFCZTSDOIJJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(F)F)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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